
Farnesiferol C
Descripción general
Descripción
Farnesiferol C is a sesquiterpene coumarin compound isolated from the resin of Ferula assafoetida L., a plant commonly used as a food spice in many Asian countries. This compound has been traditionally used in herbal medicine for the treatment of various ailments, including asthma, bronchitis, ulcers, kidney stones, pain, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Farnesiferol C is typically extracted from the resin of Ferula assafoetida. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ferula assafoetida using similar methods as described above. The process is optimized to maximize yield and purity, often involving multiple stages of extraction and purification .
Análisis De Reacciones Químicas
Types of Reactions: Farnesiferol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Farnesiferol C has demonstrated notable anti-cancer effects across various studies:
- Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells, such as chronic myelogenous leukemia (CML) cells. It activates caspases and inhibits histone deacetylases, leading to cell cycle arrest and increased expression of pro-apoptotic proteins .
- In Vitro Studies : A study utilizing dendrosomal formulations of this compound showed enhanced anti-proliferative effects against AGS gastric cancer cells. The formulation significantly improved the compound's solubility and bioavailability, leading to a marked increase in cytotoxicity compared to unformulated this compound .
- In Vivo Studies : In animal models, this compound has been shown to inhibit tumor growth effectively. For instance, it reduced the growth of mouse Lewis lung cancer allografts by 60% .
Anti-Angiogenic Effects
This compound exhibits significant anti-angiogenic properties, which are crucial for cancer treatment:
- Inhibition of Vascular Endothelial Growth Factor : Studies reveal that this compound inhibits the proliferation, migration, and invasion of human umbilical vein endothelial cells induced by vascular endothelial growth factor (VEGF). This inhibition extends to the suppression of tube formation and matrix metalloproteinase activity .
- Ex Vivo and In Vivo Models : The compound effectively inhibited angiogenic sprouting in rat aorta models treated with VEGF, further supporting its potential as an anti-angiogenic agent .
Other Biological Activities
Beyond its anti-cancer properties, this compound possesses a range of biological activities:
- Cytotoxic and Antimicrobial Effects : this compound has been reported to exhibit cytotoxic effects against various cancer cell lines and antimicrobial activity against pathogens, making it a candidate for broader therapeutic applications .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties against oxidative stress, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
A comprehensive review of case studies highlights the therapeutic potential of this compound:
Mecanismo De Acción
Farnesiferol C exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the binding of vascular endothelial growth factor (VEGF) to its receptor VEGFR1, thereby blocking angiogenesis. Additionally, this compound induces apoptosis in cancer cells by activating caspases and inactivating histone deacetylases (HDACs). It also regulates the expression of various genes involved in cell cycle progression and apoptosis .
Comparación Con Compuestos Similares
Farnesiferol C is unique among sesquiterpene coumarins due to its specific molecular structure and bioactivity. Similar compounds include:
Farnesiferol A: Another sesquiterpene coumarin with similar anticancer properties but different molecular targets.
Farnesiferol B: Exhibits anti-inflammatory and anticancer activities, with distinct mechanisms of action compared to this compound.
Umbelliprenin: A sesquiterpene coumarin with notable anti-inflammatory and anticancer effects
This compound stands out due to its multitargeting actions, particularly its inhibition of VEGFR1 and its ability to induce apoptosis through multiple pathways .
Actividad Biológica
Farnesiferol C (FC) is a sesquiterpene coumarin derived from various species of the Ferula genus, particularly Ferula assa-foetida. This compound has garnered significant attention due to its diverse biological activities, including antitumor, cytotoxic, apoptotic, and antiangiogenic properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings and case studies.
Chemical Structure and Source
This compound is characterized by a unique chemical structure that contributes to its biological properties. It is primarily extracted from the resin of Ferula assa-foetida, a plant commonly used in traditional medicine across Asia for treating various ailments, including cancer.
1. Antitumor Activity
This compound has demonstrated significant antitumor effects across various cancer cell lines. Notably:
- Breast Cancer : In studies involving MCF-7 human breast cancer cells, FC induced apoptosis through oxidative stress mechanisms. It increased levels of reactive oxygen species (ROS) and altered enzyme activities related to oxidative stress, such as catalase (CAT) and superoxide dismutase (SOD) .
- Lung Cancer : In non-small cell lung cancer (NSCLC) models, FC exhibited cytotoxicity by inducing G1 phase cell cycle arrest and apoptosis. It downregulated anti-apoptotic proteins like Bcl-2 and Survivin, indicating a potential therapeutic pathway for lung cancer treatment .
- Hepatocellular Carcinoma : FC also showed antiproliferative effects on hepatocellular carcinoma cells, further supporting its role as an anticancer agent .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : FC triggers apoptosis in cancer cells via ROS generation and modulation of apoptotic pathways. For instance, it has been shown to activate caspases and influence the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : FC causes G0/G1 phase arrest in various cancer cell lines, inhibiting their proliferation .
- Antiangiogenic Properties : FC inhibits angiogenesis by blocking vascular endothelial growth factor (VEGF) pathways. In vitro studies demonstrated that FC reduced VEGF-induced endothelial cell proliferation and migration .
Case Study 1: MCF-7 Cell Line
In a study examining MCF-7 breast cancer cells treated with 20 μM this compound:
- Results :
Case Study 2: Lewis Lung Cancer Model
In vivo studies using a mouse model with Lewis lung carcinoma showed that:
- Results :
Summary of Key Findings
Biological Activity | Key Findings |
---|---|
Antitumor | Induces apoptosis in breast, lung, and liver cancers; inhibits tumor growth in vivo. |
Apoptosis | Increases ROS; modulates apoptotic proteins; activates caspases. |
Cell Cycle Arrest | Causes G1 phase arrest in various cancer cell lines. |
Antiangiogenic | Inhibits VEGF-induced endothelial cell functions; reduces tumor vascularization. |
Propiedades
IUPAC Name |
7-[(E)-3-methyl-5-[(1S,2R,4R)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]pent-2-enoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-16(5-9-20-23(2,3)21-11-13-24(20,4)28-21)12-14-26-18-8-6-17-7-10-22(25)27-19(17)15-18/h6-8,10,12,15,20-21H,5,9,11,13-14H2,1-4H3/b16-12+/t20-,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZHKVSLMBEJP-QYQYHAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(C4CCC3(O4)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H]3[C@@]4(CC[C@H](C3(C)C)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317173 | |
Record name | Farnesiferol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-17-4 | |
Record name | Farnesiferol C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesiferol C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesiferol C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARNESIFEROL C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P18T724F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.